1,4-Bis(phenylsulfonyl)piperazine

説明

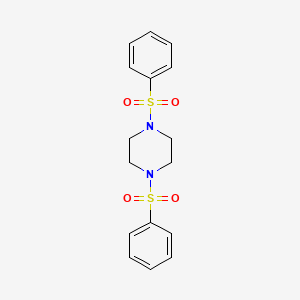

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-bis(benzenesulfonyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c19-23(20,15-7-3-1-4-8-15)17-11-13-18(14-12-17)24(21,22)16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQZKAOPUODWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280985 | |

| Record name | 1,4-bis(phenylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-99-9 | |

| Record name | NSC30402 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC19585 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-bis(phenylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,4 Bis Phenylsulfonyl Piperazine and Its Derivatives

Nucleophilic Addition-Elimination Reaction Pathways

The primary and most conventional method for the synthesis of 1,4-bis(phenylsulfonyl)piperazine involves a nucleophilic addition-elimination reaction. This pathway is characterized by the reaction of piperazine (B1678402), a secondary diamine, with two equivalents of a benzenesulfonyl chloride derivative. The lone pair of electrons on the nitrogen atoms of piperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming the stable sulfonamide bond.

Optimization of Reaction Conditions and Reagents

The efficiency of the nucleophilic substitution reaction is highly dependent on the careful optimization of reaction conditions and the selection of appropriate reagents. Key parameters that are often fine-tuned include the choice of acid scavenger, reaction temperature, and the solvent system.

Acid Scavengers: The reaction between piperazine and benzenesulfonyl chloride generates two equivalents of hydrochloric acid (HCl). This acid can protonate the unreacted piperazine, rendering it non-nucleophilic and thus hindering the reaction. To neutralize the in-situ generated acid, an organic base is typically employed as an acid scavenger. Triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA) are commonly used for this purpose. nih.govmdpi.com These tertiary amines are non-nucleophilic and effectively sequester the HCl, allowing the reaction to proceed to completion. The choice of base can sometimes influence the reaction rate and purity of the final product.

Temperature: The sulfonation of piperazine is generally carried out at room temperature. mdpi.com This mild condition is usually sufficient to achieve good yields without promoting side reactions. In some cases, gentle heating might be applied to accelerate the reaction, especially with less reactive sulfonyl chlorides.

Solvent Systems: Dichloromethane (B109758) (DCM) is a frequently used solvent for this transformation due to its inert nature and ability to dissolve both the piperazine and the sulfonyl chloride. mdpi.com Other aprotic solvents can also be employed depending on the specific substrates. The choice of solvent can impact the solubility of reagents and the ease of product isolation.

A representative procedure involves dissolving piperazine in a suitable solvent like dichloromethane, followed by the addition of an acid scavenger such as triethylamine. The benzenesulfonyl chloride is then added, often dropwise, and the reaction mixture is stirred at room temperature until completion. mdpi.com

Investigations into Dual-Site Functionalization of the Piperazine Ring

The symmetrical nature of piperazine allows for the straightforward dual-site functionalization to yield 1,4-disubstituted derivatives. In the context of synthesizing this compound, this is achieved by using at least two molar equivalents of the benzenesulfonyl chloride for every mole of piperazine. The initial monosulfonated piperazine is an intermediate in this process. The second sulfonylation occurs at the remaining secondary amine group under the same reaction conditions. The symmetrical nature of the starting piperazine simplifies the synthesis, as a single set of reaction conditions can be applied to achieve the desired disubstituted product without the formation of isomeric mixtures.

Microwave-Assisted Synthesis Approaches

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. scipublications.comnih.govtsijournals.com The application of microwave irradiation in the synthesis of piperazine derivatives has been explored, demonstrating its potential for the efficient production of 1,4-disubstituted compounds. scipublications.comnih.govtsijournals.com

While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the successful synthesis of analogous structures, such as 3,5-disubstituted 1,2,4-triazole-based piperazine derivatives, highlights the feasibility of this approach. scipublications.com In such syntheses, microwave irradiation has been shown to promote direct reactions in the absence of a solvent and a base, leading to good yields in significantly reduced reaction times. scipublications.com The synthesis of coumarin-based 1,3,5-triazinyl piperazines also benefited from microwave heating, with a 90-95% reduction in reaction time and an increase in yield. nih.gov These examples strongly suggest that a similar microwave-assisted protocol could be developed for the reaction between piperazine and benzenesulfonyl chloride, potentially offering a more efficient and environmentally benign route to this compound and its derivatives.

Metal-Catalyzed Coupling Reactions in Derivative Synthesis

The synthesis of derivatives of this compound can be achieved through various methods, with metal-catalyzed cross-coupling reactions offering a versatile platform for introducing a wide range of substituents. While the core this compound is typically assembled via nucleophilic substitution, the derivatization of the phenyl rings or the introduction of different sulfonyl groups can be accomplished using metal catalysis.

For instance, the synthesis of N-aryl piperazines is commonly achieved through palladium-catalyzed Buchwald-Hartwig amination. nih.gov This reaction could be conceptually applied to couple a pre-functionalized aryl halide with a monosulfonylated piperazine to generate unsymmetrical derivatives.

In a more direct application, the synthesis of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines involved a standard sulfonamide formation as the final step, where a piperazine intermediate was reacted with a 2-chlorobenzenesulfonyl chloride. nih.gov This demonstrates a common strategy where the sulfonyl group is introduced late in the synthetic sequence to build complex molecular architectures.

Synthetic Strategies for Aryl and Heteroaryl Sulfonyl Analogues

The synthesis of analogues of this compound bearing different aryl or heteroaryl sulfonyl groups follows a similar logic to the parent compound, primarily relying on the nucleophilic substitution reaction between piperazine and the corresponding aryl or heteroaryl sulfonyl chloride.

The synthesis of bergenin (B1666849) derivatives, for example, involved the initial reaction of piperazine with various substituted benzenesulfonyl chlorides in the presence of DIPEA to afford the respective piperazine-substituted benzosulfonyl chlorides. nih.gov Similarly, the preparation of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl) derivatives was achieved by reacting a piperazine-containing core with different aryl and heteroaryl sulfonyl chlorides. nih.gov The availability of a diverse range of substituted benzenesulfonyl chlorides and heteroarylsulfonyl chlorides allows for the creation of a large library of analogues with tailored electronic and steric properties.

Preparation of Specific Substituted this compound Analogues

The synthesis of specific substituted analogues of this compound has been reported, showcasing the versatility of the synthetic methodologies. For example, a series of novel sulfonamide derivatives of trimetazidine (B612337) were synthesized by reacting trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) with different sulfonyl chlorides, including methanesulfonyl chloride, benzenesulfonyl chloride, and benzylsulfonyl chloride, in dichloromethane with triethylamine as a base. mdpi.com This approach allows for the introduction of various sulfonyl groups onto a pre-existing substituted piperazine core.

Spectroscopic and Crystallographic Characterization of 1,4 Bis Phenylsulfonyl Piperazine Architectures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,4-bis(phenylsulfonyl)piperazine in solution. Both proton (¹H) and carbon-13 (¹³C) NMR analyses provide detailed information about the chemical environment of each atom. nih.govresearchgate.net

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the phenyl and piperazine (B1678402) rings. researchgate.netrsc.org In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the two phenylsulfonyl groups appear as multiplets in the aromatic region, generally between δ 7.50 and 7.88 ppm. rsc.org The piperazine ring protons, being chemically equivalent due to the molecule's symmetry, typically exhibit a singlet at approximately δ 3.17 ppm. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| Phenyl Protons | 7.50-7.88 (m) | CDCl₃ |

| Piperazine Protons | 3.17 (s) | CDCl₃ |

Data derived from representative literature values. rsc.org

The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbon atoms of the phenyl rings give rise to several signals in the aromatic region, typically between δ 127 and 141 ppm. nih.govrsc.org Specifically, the carbons can be observed around δ 127.92, 129.11, 132.92, and 140.27 ppm in CDCl₃. rsc.org The carbon atoms of the piperazine ring, due to symmetry, produce a single signal, which is observed in the aliphatic region at approximately δ 46.35 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| Phenyl Carbons | 127.92, 129.11, 132.92, 140.27 | CDCl₃ |

| Piperazine Carbons | 46.35 | CDCl₃ |

Data derived from representative literature values. rsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, confirming its elemental composition. nih.govresearchgate.net The chemical formula for this compound is C₁₆H₁₈N₂O₄S₂. smolecule.com High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to confirm the molecular formula. rsc.org

Table 3: Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

|---|---|---|

| Chemical Formula | - | C₁₆H₁₈N₂O₄S₂ |

| Molecular Weight | - | 382.46 g/mol |

Data derived from PubChem CID 227663. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in this compound. researchgate.netsmolecule.com The IR spectrum will prominently feature strong absorption bands corresponding to the sulfonyl group (SO₂). These are typically observed in the regions of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). Additionally, bands corresponding to the C-N stretching of the piperazine ring and the aromatic C-H and C=C stretching of the phenyl groups will be present.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350-1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160-1120 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aromatic C=C | Stretch | 1600-1450 |

| Aliphatic C-H | Stretch | 3000-2850 |

| C-N | Stretch | 1250-1020 |

Data based on typical ranges for these functional groups.

X-ray Crystallography for Solid-State Structural Conformation

In the solid state, the piperazine ring in piperazine derivatives typically adopts a chair conformation. nih.gov For this compound, X-ray crystallographic studies would be expected to confirm this chair conformation, which is the most stable arrangement for a six-membered heterocyclic ring, minimizing steric strain. The phenylsulfonyl substituents would occupy equatorial positions on the nitrogen atoms to further reduce steric hindrance. The precise bond lengths and angles within the piperazine and phenylsulfonyl moieties are determined with high precision from the crystallographic data.

Supramolecular Interactions and Hydrogen Bonding Networks in Crystal Lattices (e.g., C-H...O, N-H...O, C-H...π interactions)

In related piperazine-containing crystal structures, hydrogen bonding is a predominant feature. For instance, in the crystal structure of piperazine-1,4-diium (B1225682) bis(4-aminobenzenesulfonate), cations and anions are linked through N-H···O and C-H···O hydrogen bonds, creating a three-dimensional framework. smolecule.comresearchgate.net These interactions form specific patterns, or motifs, such as R44(22) and R34(13) rings. smolecule.comresearchgate.net Given that this compound lacks the N-H donors present in piperazinium salts, the hydrogen bonding network would be dominated by weaker C-H···O interactions. The hydrogen atoms of the piperazine ring and the phenyl rings can act as donors, while the oxygen atoms of the sulfonyl groups are effective acceptors.

In the absence of strong N-H donors, the crystal structure of this compound would likely be stabilized by a network of these weaker C-H···O and C-H···π hydrogen bonds, leading to a complex and fascinating supramolecular assembly.

Geometric Analysis of the Sulfonyl Moiety

For example, in 1-[Bis-(4-fluorophenyl)-methyl]-4-methane sulfonyl piperazine, the geometry around the sulfur atom deviates from a regular tetrahedron, with the O-S-O bond angle being the most significantly affected. researchgate.net This distortion is a common feature and is influenced by the electronic and steric effects of the substituents.

The key geometric parameters of the sulfonyl moiety include the S-N and S-C bond lengths, as well as the O-S-O and O-S-N bond angles. In a related sulfonamide structure, the S-N bond distance was found to be within the expected range. researchgate.net The analysis of these parameters in this compound would provide valuable information on the electronic environment of the sulfonyl group and its influence on the piperazine ring conformation.

A detailed geometric analysis would involve the precise measurement of these bond lengths and angles from a crystal structure determination. This data can be presented in a tabular format for clarity and comparison with related compounds.

Table 1: Representative Geometric Parameters of the Sulfonyl Moiety in a Related Compound

| Parameter | Value |

| O-S-O bond angle | 119.1(2)° |

| O-S-N bond angle | 107.12(9)° |

| N-S-C bond angle | 107.4(2)° |

Data from a related bioactive piperazine analog, 1-[Bis-(4-fluorophenyl)-methyl]-4-methane sulfonyl piperazine. researchgate.net

Preclinical Investigations of Biological Activities and Molecular Mechanisms of Action

Enzyme Inhibition Studies

The core structure of 1,4-Bis(phenylsulfonyl)piperazine, featuring a central piperazine (B1678402) ring flanked by two phenylsulfonyl groups, has served as a scaffold for the development of various enzyme inhibitors.

A series of nine this compound derivatives were synthesized and evaluated for their in vitro inhibitory activity against Dipeptidyl Peptidase-IV (DPP-IV), an enzyme implicated in the regulation of glucose metabolism. nih.govnih.govnih.govresearchgate.net The study revealed that these compounds exhibited inhibitory activity at a concentration of 100 µmol/L, with inhibition percentages ranging from 11.2% to 22.6%. nih.govnih.govresearchgate.net

The research highlighted that the nature and position of substituents on the phenyl rings influenced the inhibitory potency. nih.govnih.govnih.gov Specifically, derivatives with electron-withdrawing groups, such as chlorine (Cl), demonstrated enhanced activity compared to those with electron-donating groups like methyl (CH₃) at the same position. nih.govnih.govnih.gov Furthermore, the position of the substituent was found to be a critical factor, with meta-substituted derivatives showing reduced activity. nih.govnih.gov

Table 1: In Vitro DPP-IV Inhibitory Activity of this compound Derivatives

| Compound | Substituent | Position | % Inhibition at 100 µmol/L |

|---|---|---|---|

| 1a | Cl | 2- | 22.6 |

| 1b | Cl | 3- | 12.5 |

| 1c | Cl | 4- | 21.5 |

| 1d | CH₃ | 2- | 15.6 |

| 1e | CH₃ | 3- | 11.2 |

| 1f | CH₃ | 4- | 14.8 |

| 1g | F | 3,5-di | 11.9 |

| 1h | F | 2,6-di | 18.2 |

| 1i | CF₃ | 4- | 19.8 |

Data sourced from Abu Khalaf et al. (2021). nih.gov

Derivatives of phenylsulfonyl piperazine have also been investigated for their potential to inhibit α-amylase, a key enzyme in carbohydrate digestion. A study involving five phenylsulfonyl piperazine derivatives demonstrated significant α-amylase enzymatic inhibition. One particular compound in the series showed a potent inhibitory effect of 80.61%, which was reported to be greater than that of the standard drug acarbose (B1664774) (78.81%).

While various sulfonamides have been extensively studied as inhibitors of carbonic anhydrase (CA) isoforms, including the cytosolic CA II, specific studies on the direct inhibitory activity of this compound against CA II are not prominently available in the reviewed literature. Research in this area has tended to focus on other classes of sulfonamides, such as benzenesulfonamides and ureido-substituted derivatives, which have shown potent inhibition of CA II. nih.gov

The Bcr-Abl tyrosine kinase is a critical target in the treatment of chronic myeloid leukemia (CML). While piperazine-containing compounds like Imatinib are well-established inhibitors of Bcr-Abl kinase, specific preclinical data on the inhibitory activity of this compound against this enzyme are not detailed in the available research. nih.govnih.govmit.edu The focus of Bcr-Abl inhibition studies has been on other specific chemical scaffolds. nih.govnih.govmit.edu

The RNA-dependent RNA polymerase NS5B is a key enzyme for the replication of the Hepatitis C virus (HCV) and a target for antiviral drug development. nih.govwikipedia.org However, dedicated studies evaluating the inhibitory potential of this compound against HCV NS5B polymerase have not been identified in the reviewed scientific literature. Research on NS5B inhibitors has explored various other chemical classes of compounds. nih.govnih.gov

In Vitro Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

The cytotoxic potential of phenylsulfonylpiperazine derivatives has been investigated against human cancer cell lines. In one study, a series of twenty phenylsulfonylpiperazine derivatives were tested for their effects on breast cancer cell lines (MCF7, MDA-MB-231, and MDA-MB-453) and a non-tumoral breast epithelial cell line (MCF-10A). nih.gov

The results indicated that several of the derivatives impaired cell viability. The luminal breast cancer cell line MCF7 was found to be the most sensitive to these compounds. One derivative, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone (compound 3 in the study), was identified as particularly potent, with a half-maximal inhibitory concentration (IC₅₀) of 4.48 μM against MCF7 cells and a high selectivity index of over 35.6 when compared to the non-tumoral MCF-10A cells. nih.gov In contrast, many of the tested compounds were generally non-cytotoxic to the non-tumoral MCF-10A cell line. nih.gov

Table 2: Cytotoxicity (IC₅₀, µM) of a Phenylsulfonylpiperazine Derivative on Breast Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone | MCF7 (Luminal Breast Cancer) | 4.48 | >35.6 |

| MCF-10A (Non-tumoral) | >160 |

Data sourced from a 2024 study on phenylsulfonylpiperazine derivatives. nih.gov

Antiviral Activities

The Chikungunya virus (CHIKV) is a mosquito-borne alphavirus that has caused widespread outbreaks. nih.govresearchgate.net In the search for effective treatments, 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues have been identified as potent and selective inhibitors of CHIKV. nih.govresearchgate.net

A study focused on the synthesis and structure-activity relationships of this class of compounds led to the discovery of a highly potent inhibitor. nih.govresearchgate.net The optimization process started with a lead compound, N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine, which had an EC50 of 8.68 μM and a selectivity index (SI) of 14.2. nih.govnih.govresearchgate.net Through structural modifications, an optimized compound was identified that exhibited a significantly improved antiviral activity with an EC50 value of 3.95 μM and a much better cytotoxicity profile (CC50 value of 260 μM), resulting in an enhanced SI of over 61. nih.govnih.govresearchgate.net This demonstrates the potential of the 1,4-piperazine linker in achieving potent anti-CHIKV activity. nih.gov

Table 2: Antiviral Activity of Phenylsulfonyl Piperazine Analogues against CHIKV

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Lead Compound | 8.68 | 122 | 14.2 | nih.govnih.govresearchgate.net |

| Optimized Compound | 3.95 | 260 | >61 | nih.govnih.govresearchgate.net |

Antioxidant Capacity Assessments (e.g., DPPH, ABTS+ Assays)

The antioxidant potential of phenylsulfonyl piperazine derivatives has been investigated using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS+) assays. colab.wsnih.govnih.gov These assays measure the ability of a compound to scavenge free radicals. nih.govresearchgate.net

In a study of sulfonylpiperazines linked to nih.govmdpi.comdioxolo[4,5-g]chromenones, derivatives with OCF3 and OCH3 substituents were found to be particularly effective at scavenging both DPPH and ABTS+ radicals. colab.wsnih.gov

However, not all phenylsulfonylpiperazine derivatives show strong antioxidant activity. One study evaluated a specific derivative and found it exhibited a maximum ABTS inhibition of only 40% at a concentration of 40 µM. mdpi.comnih.gov This suggests that its cytotoxic effects are likely mediated by mechanisms other than free radical scavenging. mdpi.comnih.gov While compounds from the broader piperazine class have demonstrated significant antioxidant capabilities, the activity of specific derivatives can vary. mdpi.comnih.gov

Mechanistic Insights from In Vitro Biological Data

In vitro studies have provided some initial insights into the potential mechanisms of action for this compound and its derivatives.

In the context of cancer, one derivative was found to increase the transcriptional levels of CDH1. mdpi.com The CDH1 gene codes for E-cadherin, a crucial protein for cell adhesion. mdpi.com The loss of E-cadherin is often associated with a poor prognosis in breast cancer. mdpi.com This suggests that the compound may exert its anticancer effects by influencing the epithelial-mesenchymal transition pathway. mdpi.com

In the field of virology, structure-activity relationship studies on 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues have highlighted the importance of the 1,4-piperazine linker for potent anti-CHIKV activity. nih.gov Further mechanistic studies are ongoing to pinpoint the precise molecular target of this class of inhibitors. nih.govresearchgate.net

Research into the antimalarial properties of phenylsulfonyl piperazines has identified them as specific inhibitors of erythrocyte invasion by Plasmodium merozoites. nih.gov Optimization of these compounds has shown that the alpha-carbonyl S-methyl isomer is important for their antimalarial potency. nih.gov

The broader piperazine scaffold is known to have versatile binding properties and can interact with a range of biological targets. wisdomlib.org For instance, piperazine itself acts as a selective agonist for GABA receptors in helminths, leading to paralysis of the worms. drugbank.com This diverse range of activities underscores the importance of the specific substitutions on the piperazine ring in determining the ultimate biological effect and mechanism of action. wisdomlib.org

An in-depth examination of the structure-activity relationships (SAR) of this compound and its derivatives reveals critical insights into the molecular features governing their biological effects. The electronic properties of substituents, their positions on the phenyl rings, and modifications to the central piperazine moiety all play significant roles in modulating the pharmacological efficacy of this class of compounds. Understanding these relationships is fundamental to the rational design of new derivatives with optimized potency and selectivity for specific biological targets.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mode of potential drugs. Studies on various phenylpiperazine derivatives, including those with sulfonyl groups, have utilized molecular docking to explore their interactions with a range of biological targets.

For instance, a series of 1-arylsulfonyl-4-phenylpiperazine derivatives were investigated through molecular docking to understand their inhibitory activity against enzymes such as α-glucosidase, lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net The simulations supported enzyme inhibition studies, which identified some of these molecules as moderate inhibitors. researchgate.net Similarly, docking studies on new phenylpiperazine derivatives of 1,2-benzothiazine showed their potential to bind to the DNA-Topoisomerase II (Topo II) complex, suggesting a mechanism for their anticancer activity. mdpi.com In the field of antimicrobial research, docking studies have been encouraging for the potential use of certain piperazine (B1678402) derivatives to combat drug resistance. nih.gov

Other research has identified derivatives of 1,4-bis(phenylsulfonyl)piperazine as potential inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for managing type 2 diabetes. smolecule.com Docking simulations for piperazine-tethered bergenin (B1666849) hybrids containing an arylsulfonyl group revealed strong binding energy with the Bcl-2 protein, an important target in cancer therapy. rsc.org Furthermore, computational analysis of piperazine-based compounds targeting the Sigma 1 Receptor (S1R) successfully predicted binding modes comparable to known potent ligands. nih.gov

Table 1: Molecular Docking Targets for Phenylsulfonyl Piperazine Derivatives

| Derivative Class | Biological Target | Therapeutic Area | Key Findings from Docking |

|---|---|---|---|

| 1-Arylsulfonyl-4-phenylpiperazines | α-Glucosidase, LOX, AChE, BChE | Diabetes, Inflammation, Alzheimer's | Supported moderate enzyme inhibition activity. researchgate.net |

| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA-Topoisomerase II Complex | Cancer | Ability to bind to the DNA-Topo II complex. mdpi.com |

| Piperazine-linked bergenin hybrids (arylsulfonyl) | Bcl-2 Protein | Cancer | Strong binding energy and downregulation of the protein. rsc.org |

| Piperazine-based compounds | Sigma 1 Receptor (S1R) | Neurological Disorders, Cancer | Predicted binding pose similar to potent reference ligands. nih.gov |

| This compound derivatives | Dipeptidyl Peptidase IV (DPP-IV) | Diabetes | Identified as potential inhibitors. smolecule.com |

Standard molecular docking often treats the protein target as a rigid structure. However, induced-fit docking (IFD) is a more advanced technique that accounts for the flexibility of the protein's active site, allowing both the ligand and the receptor to adapt their conformations upon binding. This approach provides a more realistic and accurate prediction of the binding event.

A primary output of docking simulations is the prediction of binding energy, which estimates the binding affinity between the ligand and its target. Lower binding energies typically suggest a more stable and potent interaction. These simulations also provide a detailed map of the non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, π-π stacking, and π-cation interactions. stanford.eduucl.ac.uk

Studies on related phenylpiperazine derivatives have successfully identified key interactions:

Hydrogen Bonding : In simulations with 1,2-benzothiazine derivatives, hydrogen bonds were predicted to form with aspartic acid residues in the target protein. mdpi.com Hydrogen bonds involving the piperazine nitrogen atoms are a common feature in the binding of such molecules. nih.gov

π-Type Interactions : The phenyl rings in these compounds are frequently involved in π-π stacking and other π-type interactions with aromatic amino acid residues like tryptophan and tyrosine within the binding site. mdpi.comstanford.edu For example, in the docking of ligands to the Sigma 1 Receptor, hydrophobic residues such as Trp89, Tyr103, and Trp164 were shown to stabilize the ligand through van der Waals and hydrophobic contacts. nih.gov

π-Cation Interactions : The ionized nitrogen atom of the piperazine ring can form favorable π-cation interactions with aromatic residues, such as phenylalanine. nih.gov This was specifically noted in the binding of piperazine derivatives to the Sigma 1 Receptor, where an interaction with Phe107 was observed. nih.gov

Table 2: Predicted Molecular Interactions for Phenylsulfonyl Piperazine Analogs

| Target Protein | Ligand/Derivative Class | Predicted Interaction Type | Interacting Residues (if specified) |

|---|---|---|---|

| DNA-Topo II Complex | Phenylpiperazine derivative of 1,2-benzothiazine | Hydrogen Bond, π-Type Interactions | Aspartic Acid, Aromatic Amino Acids |

| Sigma 1 Receptor (S1R) | Piperazine-based agonist | π-Cation Interaction | Phe107 |

| Sigma 1 Receptor (S1R) | Piperazine-based agonist | Hydrophobic/Van der Waals | Val84, Trp89, Met93, Leu95, Tyr103, etc. |

| Bcl-2 Protein | Piperazine-linked bergenin hybrid (arylsulfonyl) | Strong Binding (unspecified interactions) | Not specified |

Structure-Based Drug Design Attributes

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize inhibitors. The this compound scaffold possesses several attributes that make it attractive for SBDD. The central piperazine ring acts as a versatile and synthetically accessible core, allowing for the systematic modification of the attached groups. nih.gov

In the context of SBDD, the two phenylsulfonyl groups can be considered as pharmacophoric elements that can be modified to enhance binding affinity and selectivity. Research on related bis(arylsulfonamido) compounds targeting the Keap1-Nrf2 protein-protein interaction (PPI) highlights this principle. nih.gov In these studies, modifications to the flanking aryl rings, such as adding substituents or replacing them with fused ring systems, led to significant changes in inhibitory potency. nih.gov This demonstrates a clear structure-activity relationship (SAR), where small chemical changes directly impact biological activity. nih.gov

The design of small molecules to disrupt protein-protein interactions is a key area of SBDD. A scaffold related to this compound, the 1,4-dibenzoylpiperazine (B181169) core, was specifically designed to mimic critical binding elements and inhibit the β-catenin/B-Cell Lymphoma 9 (BCL9) PPI. researchgate.net This approach shows how the piperazine scaffold can be used to position functional groups in the correct spatial orientation to disrupt large protein interfaces, a challenging but important goal in drug discovery.

Exploration of 1,4 Bis Phenylsulfonyl Piperazine Derivatives and Analogues

Systematic Modification of Phenylsulfonyl Moieties

Modifications to the phenylsulfonyl groups of 1,4-bis(phenylsulfonyl)piperazine have been a key area of research to understand structure-activity relationships (SAR) and enhance therapeutic potential. These modifications often involve the introduction of various substituents onto the phenyl rings.

The introduction of halogen atoms, such as chlorine and fluorine, to the phenylsulfonyl groups can significantly influence the electronic properties and lipophilicity of the molecule. This, in turn, can affect the compound's pharmacokinetic and pharmacodynamic profiles. For instance, 1-[bis(4-fluorophenyl)methyl]piperazine (B154382) is a known intermediate in the synthesis of flunarizine (B1672889), a calcium channel blocker. researchgate.net The presence of the 4-fluorophenyl group is a common feature in compounds studied for antipsychotic and antidepressant activities, as it can enhance affinity for serotonin (B10506) and dopamine (B1211576) receptors.

Research into fluorinated piperazine (B1678402) derivatives has also explored their potential as immunomodulatory agents. A novel fluorinated piperazine-based aminophosphonate, when complexed with β-cyclodextrin, demonstrated the ability to restore T-cell populations in a model of pulmonary inflammation. mdpi.com

Table 1: Examples of Halogenated this compound Derivatives and Related Analogues

| Compound Name | Modification | Potential Application | Reference |

| 1-[Bis(4-fluorophenyl)methyl]piperazine | Introduction of two 4-fluorophenyl groups on a methyl substituent attached to the piperazine nitrogen. | Intermediate for flunarizine synthesis. | researchgate.net |

| N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide | Features a 4-fluorophenyl group on the piperazine ring. | Potential antipsychotic, antidepressant, and antifungal activities. | |

| Fluorinated piperazine-based aminophosphonate β-cyclodextrin complex | Contains a fluorinated phenyl substituent. | Immunomodulatory agent for pulmonary inflammation. | mdpi.com |

The replacement of the phenylsulfonyl group with an alkyl-substituted version, such as p-toluenesulfonyl (tosyl), is another strategy to modulate the properties of the parent compound. While direct studies on 1,4-bis(tosylsulfonyl)piperazine are limited in the provided context, research on related structures highlights the importance of such modifications. For example, in the study of nucleozin (B1677030) analogs with anti-influenza activity, L-1-tosylamide-2-phenylethyl chloromethyl ketone (TPCK) was used to treat trypsin for viral activation, indicating the relevance of the tosyl group in biologically active molecules. plos.org

The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry due to its ability to increase metabolic stability and lipophilicity. The synthesis of 1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone derivatives has been reported, with these compounds serving as intermediates for more complex molecules with potential antiproliferative activity. semanticscholar.org The electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic character of the phenylsulfonyl moiety, influencing its interaction with biological targets. semanticscholar.org

Furthermore, compounds incorporating a 4-(trifluoromethyl)benzylamine (B1329585) have been synthesized, demonstrating the utility of the trifluoromethyl group in creating complex heterocyclic structures. mdpi.com

Table 2: Examples of Trifluoromethyl-Substituted Phenylsulfonyl Analogues

| Compound | Modification | Key Finding | Reference |

| 2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone | Introduction of a trifluoromethyl group on the phenylsulfonyl moiety. | Synthesized as a potential antiproliferative agent. | semanticscholar.org |

| Ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine) | Incorporation of a 4-(trifluoromethyl)benzylamine. | Demonstrates the synthetic utility of the trifluoromethyl group. | mdpi.com |

Heterocyclic Analogues of the Phenylsulfonyl Group

Replacing the phenylsulfonyl group with various heterocyclic rings can lead to compounds with novel biological activities. For instance, the synthesis of (1,4-phenylene)bis(arylsulfonylpyrazoles and isoxazoles) has been achieved through cycloaddition reactions, with some of the resulting compounds showing significant antimicrobial activity. nih.gov Similarly, bis(4-guanylphenyl) five- and six-membered ring heterocycles, such as oxazoles, oxadiazoles, thiadiazoles, and pyridazines, have been synthesized and evaluated for their antitrypanosomal activity. nih.gov These studies underscore the potential of bioisosteric replacement of the phenylsulfonyl group to discover new therapeutic agents.

Piperazine Ring Modifications and Linker Exploration

The piperazine ring itself is a key pharmacophore and its modification, or the nature of the linker connecting it to other moieties, is crucial for biological activity. nih.govnih.gov The piperazine scaffold is prevalent in a wide range of clinically approved drugs. researchgate.net

Modifications can range from simple substitutions on the piperazine nitrogen to more complex alterations of the ring structure. For example, the introduction of a 2,5-diazabicyclo[2.2.1]heptane (DBH) system as a rigid counterpart to the flexible piperazine ring has been explored in the design of nucleozin analogs, though this modification led to a loss of anti-influenza activity. plos.org This highlights the critical role of the piperazine ring's conformation and flexibility for interaction with its biological target. plos.org

Fusing a pyrimidine (B1678525) ring to the piperazine nucleus or linking piperazine to a pyrimidine core has yielded compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects. nih.govorientjchem.org The synthesis of pyrimidine-incorporated piperazine derivatives has been reported, with some compounds showing good antibacterial and significant antifungal activity. nih.gov These molecules often combine the favorable pharmacokinetic properties of the piperazine moiety with the diverse biological activities of the pyrimidine ring. nih.govorientjchem.org

In the realm of anticancer research, new aminopyrimidine derivatives structurally related to known anticancer agents have been synthesized by introducing substitutions at various positions of the pyrimidine core, including the linkage to a piperazine moiety. mdpi.com These studies aim to overcome drug resistance and develop more potent and selective chemotherapeutic agents.

Table 3: Examples of Pyrimidine-Fused and -Linked Piperazine Derivatives

| Compound Class | Key Features | Reported Biological Activity | Reference(s) |

| Pyrimidine incorporated piperazine derivatives | Piperazine linked to a pyrimidine core. | Antibacterial and antifungal activity. | nih.gov |

| Aminopyrimidine derivatives | Substitutions on the pyrimidine core, including piperazine linkage. | Antiproliferative activity against various tumor cell lines. | mdpi.com |

| 1,3,5-triazine (B166579) derivatives with piperazine structures | Piperazine moiety incorporated into 1,3,5-triazine derivatives. | Anti-potato virus Y (PVY) activity. | mdpi.com |

Piperazine Conjugates with Other Heterocycles (e.g., Thiadiazole, Triazole)

The conjugation of the this compound scaffold with various heterocyclic rings, such as thiadiazole and triazole, has emerged as a fruitful strategy in medicinal chemistry. These heterocycles are known pharmacophores that can modulate the physicochemical properties and biological activities of the parent molecule.

A series of novel piperazine-based bis(1,3,4-thiadiazole) hybrids have been synthesized and characterized. nih.govnih.gov The synthetic pathway often involves the initial preparation of a key intermediate, such as 1,4-bis(chloroacetyl)piperazine, which is then reacted with appropriate reagents to build the heterocyclic moieties. nih.gov For instance, the reaction of bis(thiosemicarbazones) with C-aryl-N-phenylhydrazonoyl chlorides can yield bis(thiadiazole) based piperazine products. nih.govnih.gov Similarly, cyclization of bis(thiosemicarbazones) with α-haloketones can lead to the formation of bis(4-arylthiazol)piperazine derivatives. nih.govnih.gov

The resulting hybrid molecules have been evaluated for their potential as anticancer agents. nih.govnih.gov Notably, some of these compounds have demonstrated significant cytotoxicity against various cancer cell lines, including human colorectal carcinoma (HCT-116), hepatoblastoma (HepG2), and breast cancer (MCF-7). nih.govsemanticscholar.org For example, compound 9i, a piperazine-based bis(thiazole) and bis(thiadiazole) derivative, was identified as a potent EGFR inhibitor with promising cytotoxicity against HCT-116 cells, acting through the induction of apoptosis. nih.gov

Similarly, the incorporation of 1,2,4-triazole (B32235) moieties has been explored to develop new therapeutic agents. nih.govnih.gov A series of 1,2,4-triazole-piperazine hybrids were designed and synthesized as potential inhibitors of monoamine oxidases (MAOs), which are important targets for the treatment of neurological disorders. nih.gov The synthesis of these compounds has been achieved, and their inhibitory activity against hMAO-A and hMAO-B has been evaluated. nih.gov Certain derivatives, particularly those with specific substitutions on the phenyl ring, have shown significant MAO-A inhibitory activity. nih.gov

The fusion of 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) rings has also been investigated, leading to the synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives with potent in vitro antiproliferative activities against a panel of cancer cells. mdpi.com

Bridged Systems (e.g., Dioxolo[4,5-g]chromenones)

A notable advancement in the diversification of the this compound structure involves the creation of bridged systems. A prime example is the synthesis of phenylsulfonyl piperazine bridged Current time information in Bangalore, IN.colab.wsdioxolo[4,5-g]chromenones. colab.wsnih.gov These complex molecules integrate the sulfonylpiperazine core with a chromenone scaffold, a class of compounds known for their broad pharmacological activities.

Two series of these bridged compounds have been synthesized, featuring either a phenyl or a chalcone (B49325) bridge, representing flavone (B191248) or homoisoflavonoid cores, respectively. colab.wsnih.gov The synthesis was accomplished using aldol (B89426) condensation. colab.wsnih.gov These derivatives were subsequently evaluated for their antioxidant and antiproliferative properties. colab.wsnih.gov

The biological evaluation revealed that the nature of the substituents on the phenylsulfonyl moiety significantly influences the pharmacological effects. colab.wsnih.gov Derivatives bearing electron-withdrawing and electron-donating groups exhibited varied biological activities. colab.wsnih.gov For instance, compounds with OCF3 and OCH3 substitutions demonstrated crucial roles in scavenging free radicals and inhibiting cancer cell lines such as SK-OV-3 and HT-29. colab.wsnih.gov Furthermore, derivatives containing halogen atoms showed excellent inhibitory potential against HeLa and A-549 cancer cell lines. colab.wsnih.gov These findings underscore the potential of these bridged systems as promising antioxidant and cytotoxic agents, warranting further structural optimization and biological studies. colab.wsnih.gov

Systematic Synthesis and Evaluation of Diverse Derivative Libraries

The systematic synthesis and evaluation of diverse libraries of this compound derivatives have been a key strategy in the quest for novel therapeutic agents. nih.gov This high-throughput approach allows for the exploration of a wide chemical space and the identification of structure-activity relationships (SAR).

One such endeavor focused on the development of antimalarial agents based on the 1,4-bis(3-aminopropyl)piperazine (B145938) skeleton. nih.govnih.gov Researchers synthesized libraries of sulfonamides, amides, and amines derived from 4-aminoquinolines, as well as libraries where the 4-aminoquinoline (B48711) nucleus was replaced. nih.gov These compounds were evaluated for their activity against chloroquine-resistant strains of Plasmodium falciparum and as inhibitors of β-hematin formation. nih.gov The most potent compounds in this series exhibited activity several-fold better than chloroquine. nih.gov Interestingly, fluorescence assays revealed that some of these derivatives localize outside the parasite's food vacuole, suggesting the existence of alternative biological targets. nih.gov This led to the investigation of a library of these compounds as inhibitors of the cytosolic aminopeptidase (B13392206) Pfa-M1, a potential new target for antimalarial drugs. nih.gov

Another example of systematic evaluation involves the design and synthesis of 1,2,4-triazole-piperazine derivatives as monoamine oxidase (MAO) inhibitors. nih.gov A novel series of these compounds was synthesized, characterized, and screened for their inhibitory activities against human MAO-A and MAO-B. nih.gov The study identified compounds with significant MAO-A inhibitory activity, highlighting the potential of this class of derivatives for the treatment of neurological disorders. nih.gov

The synthesis of piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids as anticancer agents also represents a systematic approach. nih.govnih.gov A series of these compounds were synthesized in moderate to good yields and their cytotoxicity was screened against multiple cancer cell lines. nih.govsemanticscholar.org This systematic evaluation led to the identification of a particularly potent compound that induces apoptotic cell death. nih.govnih.gov

Future Perspectives in 1,4 Bis Phenylsulfonyl Piperazine Research

Development of Novel Synthetic Pathways

The conventional synthesis of 1,4-bis(phenylsulfonyl)piperazine involves the reaction of piperazine (B1678402) with benzenesulfonyl chloride. While effective, future research is geared towards developing more efficient, diverse, and sustainable synthetic methodologies. One approach involves a scaffold-hopping strategy, where the core piperazine-2,5-dione structure is modified to generate novel derivatives. nih.gov For instance, researchers have designed and synthesized 1,4-disubstituted piperazine-2,5-diones from bisepoxylignans, demonstrating the potential for creating structurally diverse libraries. nih.gov

Future pathways could also explore:

Microwave-assisted synthesis: To accelerate reaction times and improve yields for creating substituted sulfonylpiperazine analogs.

Flow chemistry: For safer, more scalable, and consistent production of lead compounds.

Asymmetric synthesis: To produce specific stereoisomers, which can be crucial for biological activity and reducing off-target effects, as seen in related piperazine derivatives where enantiomers show markedly different pharmacological profiles.

Multi-component reactions: To build complex molecules from simple starting materials in a single step, increasing efficiency and allowing for rapid generation of diverse chemical libraries for screening.

Identification of New Biological Targets and Therapeutic Applications (Preclinical)

The sulfonylpiperazine scaffold has shown promise across several therapeutic areas in preclinical studies. This versatility encourages further exploration to identify new biological targets and applications. researchgate.net

Antimalarial Activity: Derivatives of the phenylsulfonyl piperazine class have been identified as specific inhibitors of erythrocyte invasion by Plasmodium falciparum merozoites. nih.gov A notable compound, MMV020291, and its analogs have shown improved potency. nih.gov Resistance studies revealed that these compounds likely interfere with the actin-1/profilin interaction, a novel target for antimalarials. nih.gov Future research will focus on optimizing these compounds to enhance their activity against this dynamic process of actin polymerization. nih.gov

Anticancer Activity: A series of 1-acyl-4-sulfonylpiperazine derivatives has demonstrated significant antiproliferative effects in vitro against the human prostate cancer cell line C4-2. researchgate.net Similarly, novel 4-substituted phenylsulfonyl piperazines incorporating a tetrazole moiety have shown potent growth inhibitory activity against human cervical carcinoma (SiHA), breast adenocarcinoma (MDA-MB-235), and human pancreatic carcinoma (PANC-1) cell lines, with some compounds exhibiting GI50 values of ≤0.1 µM.

Neurological and Psychiatric Disorders: Sulfonylpiperazine analogs have been identified as novel negative allosteric modulators of human neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α4β2 and α3β4 subtypes. nih.gov These receptors are implicated in conditions like Alzheimer's disease, Parkinson's disease, and addiction. nih.gov Further studies aim to refine the selectivity of these modulators for specific nAChR subtypes. Additionally, other piperazine derivatives have shown potential antidepressant-like effects in preclinical models, suggesting another avenue for exploration. nih.gov

Antiviral and Other Potential Applications: The broader piperazine scaffold is known to be a component of various antiviral, antidiabetic, and anti-inflammatory agents. researchgate.net This suggests that sulfonylpiperazine derivatives could be screened against a wider array of targets, including viral proteases, dipeptidyl peptidase-IV (DPP-IV) for diabetes, and inflammatory mediators.

Advanced Computational Drug Design Strategies

Computational methods are becoming indispensable for accelerating the drug discovery process. emanresearch.orgmdpi.com For sulfonylpiperazine research, these strategies can rationalize experimental findings and guide the design of more potent and selective molecules.

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, SBDD can be employed. emanresearch.org For instance, molecular docking and dynamics simulations have been used to understand how piperazine-based compounds bind to the sigma-1 (S1R) receptor, revealing key amino acid interactions. nih.gov This approach can be applied to targets like P. falciparum actin-1 or specific nAChR subtypes to design next-generation inhibitors. nih.govnih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods are valuable. emanresearch.org Quantitative Structure-Activity Relationship (QSAR) analysis has been used to correlate the chemical structures of sulfonylpiperazine derivatives with their biological activities, such as anti-HIV-1 effects in related quinoline (B57606) compounds. researchgate.netumn.edu

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. This helps in prioritizing compounds with favorable drug-like profiles for synthesis and further testing, as demonstrated in the design of benzyl (B1604629) piperazine derivatives for Alzheimer's disease. jneonatalsurg.com

Exploration of Structure-Activity-Toxicity Relationships (Preclinical Focus)

Systematic exploration of Structure-Activity Relationships (SAR) and Structure-Toxicity Relationships is crucial for optimizing lead compounds.

For neuronal nicotinic receptor modulators , SAR studies have revealed that substitutions on the phenylsulfonyl moiety significantly impact potency and selectivity. nih.gov For example, a fluorine atom at the ortho-position of the phenyl ring conferred greater selectivity for the Hα4β2 receptor subtype compared to a para-substitution. nih.gov In contrast, incorporating more hydrophilic groups like pyrazole (B372694) was found to decrease binding and efficacy on nAChRs. nih.gov

In the context of anticancer agents , research on 1-acyl-4-sulfonylpiperazine derivatives has utilized molecular modeling to analyze the SAR of novel compounds, correlating their structural features with their growth inhibitory effects on prostate cancer cells. researchgate.net

For antimalarial compounds , optimization has shown that the alpha-carbonyl S-methyl isomer is important for antimalarial potency against P. falciparum. nih.gov

A summary of key SAR findings for sulfonylpiperazine derivatives is presented below:

Design of Multi-Target Directed Ligands Based on the Sulfonylpiperazine Scaffold

Complex multifactorial diseases like Alzheimer's often require therapeutic strategies that can modulate multiple biological targets simultaneously. nih.govnih.gov The Multi-Target-Directed Ligand (MTDL) approach aims to combine multiple pharmacophores into a single molecule to achieve a synergistic therapeutic effect and potentially reduce drug-drug interactions. researchgate.netmdpi.com

The sulfonylpiperazine scaffold is an attractive framework for MTDL design due to its synthetic tractability and its demonstrated activity against various targets relevant to neurodegenerative diseases. researchgate.netjneonatalsurg.com For example, researchers have proposed designing benzyl piperazine-based compounds as dual-action inhibitors of acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation for Alzheimer's disease management. jneonatalsurg.com

Future MTDL strategies based on the sulfonylpiperazine scaffold could involve:

Hybridization: Combining the sulfonylpiperazine core with other known pharmacophores. For example, linking it to a fragment known to inhibit Aβ aggregation or tau hyperphosphorylation.

Fragment-Based Design: Using small sulfonylpiperazine fragments that show binding to multiple targets and then growing them in a step-wise manner to optimize affinity and balance activity at each target. mdpi.com

Integrated In Silico and In Vitro Screening: Employing computational models to design potential MTDLs, followed by synthesis and screening against a panel of relevant targets, such as cholinesterases, BACE1, MAOs, and nAChRs, to identify promising candidates for treating complex diseases like Alzheimer's. nih.gov

Compound Names Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing 1,4-bis(phenylsulfonyl)piperazine derivatives, and how can purity be ensured?

- Methodological Answer : The synthesis involves reacting piperazine with substituted phenylsulfonyl chlorides in acetone under basic conditions (NaOH). For example, 1,4-bis(4-chlorophenylsulfonyl)piperazine is synthesized by refluxing piperazine with 4-chlorophenylsulfonyl chloride for 1.5 hours, followed by ethanol/water washing . Purity is verified via TLC (silica gel 60, fluorescent indicator) and elemental analysis. Fluorinated derivatives (e.g., 1,4-bis(2,6-difluorophenylsulfonyl)piperazine) require triethylamine in CH₂Cl₂ for 48 hours at room temperature .

Q. How are this compound derivatives characterized structurally?

- Methodological Answer : Characterization employs a combination of techniques:

- NMR : ¹H and ¹³C NMR confirm substituent positions and symmetry.

- IR : Sulfonamide stretches (S=O at ~1350–1150 cm⁻¹) validate functional groups.

- X-ray crystallography : Resolves crystal packing and conformational preferences (e.g., chair vs. boat piperazine ring) .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S percentages) .

Q. What in vitro assays are suitable for initial screening of DPP-IV inhibitory activity?

- Methodological Answer : A fluorometric DPP-IV inhibition kit (e.g., BioVision) is used. The assay measures cleavage of H-Gly-Pro-AMC substrate, releasing fluorescent AMC (Ex/Em = 360/460 nm). Inhibitors reduce fluorescence intensity, with sitagliptin as a positive control. IC₅₀ values are calculated using dose-response curves . Compounds like 1,4-bis(4-chlorophenylsulfonyl)piperazine show IC₅₀ values comparable to sitagliptin .

Advanced Research Questions

Q. How do electronic effects of substituents influence the DPP-IV inhibitory activity of this compound derivatives?

- Methodological Answer : Electron-withdrawing groups (EWGs; e.g., -Cl, -CF₃) at para or ortho positions enhance activity by stabilizing sulfonamide-DNA/DPP-IV interactions. For example, 1,4-bis(4-trifluoromethylphenylsulfonyl)piperazine (1i) shows higher activity than electron-donating groups (EDGs; e.g., -OCH₃) due to improved binding affinity . Meta-substitution disrupts planarity, reducing activity . Structure-activity relationship (SAR) studies combine docking (AutoDock Vina) and Hammett σ constants to quantify substituent effects .

Q. What computational strategies validate the anticancer mechanism of this compound derivatives targeting DNA?

- Methodological Answer :

- Conformational analysis : Use Spartan06 with AM1 semiempirical methods to identify low-energy conformers (e.g., chair piperazine with axial sulfonyl groups) .

- Molecular docking : AutoDock Vina simulates ligand-DNA interactions (PDB ID: 1BNA). Key interactions include pi-alkyl bonds (4.89 Å with DG4), hydrogen bonds (1.92 Å with DA6), and carbon-hydrogen bonds (3.76 Å with DC23) . Binding affinities (ΔG = -7.5 kcal/mol) correlate with experimental cytotoxicity .

Q. How can contradictory data on substituent effects be resolved in SAR studies?

- Methodological Answer : Contradictions arise from assay variability (e.g., fluorometric vs. radiometric DPP-IV assays) or conformational flexibility. Resolve via:

- Induced-fit docking : Accounts for receptor flexibility (e.g., DPP-IV active site adjustments) .

- Free-energy perturbation (FEP) : Quantifies substituent contributions to binding .

- Crystallography : Compare X-ray structures of high-activity (e.g., 1a) vs. low-activity derivatives to identify steric clashes .

Q. What experimental and computational methods elucidate the role of piperazine ring conformation in biological activity?

- Methodological Answer :

- X-ray crystallography : Resolves chair (low-energy) vs. twist-boat (high-energy) conformers. Chair conformation optimizes sulfonamide-DNA interactions .

- DFT calculations : Calculate energy barriers (ΔΔG) for ring inversion. Derivatives with ΔΔG > 5 kcal/mol retain bioactive conformations .

- Dynamic NMR : Monitors conformational exchange rates in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。